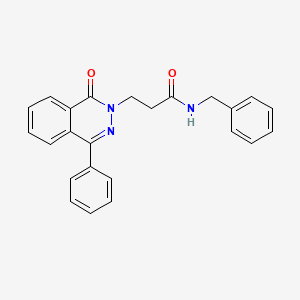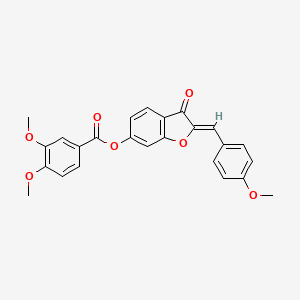![molecular formula C20H16BrN3O2S B11594229 (5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618076-54-3](/img/structure/B11594229.png)
(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and a propoxyphenyl group attached to a thiazolotriazole core
準備方法
The synthesis of (5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors to form the thiazolotriazole ring system.
Introduction of the Bromobenzylidene Group: This step involves the condensation of a bromobenzaldehyde derivative with the thiazolotriazole core under basic conditions.
Attachment of the Propoxyphenyl Group: This step involves the alkylation of the thiazolotriazole core with a propoxyphenyl derivative.
The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride. Industrial production methods may involve optimization of these steps to improve yield and purity.
化学反応の分析
(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
作用機序
The mechanism of action of (5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds such as:
特性
CAS番号 |
618076-54-3 |
|---|---|
分子式 |
C20H16BrN3O2S |
分子量 |
442.3 g/mol |
IUPAC名 |
(5E)-5-[(3-bromophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16BrN3O2S/c1-2-10-26-16-8-6-14(7-9-16)18-22-20-24(23-18)19(25)17(27-20)12-13-4-3-5-15(21)11-13/h3-9,11-12H,2,10H2,1H3/b17-12+ |
InChIキー |
IZYAMHAXMUXQSE-SFQUDFHCSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=N2 |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11594153.png)

![2-[(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11594171.png)

![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594179.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11594187.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11594189.png)
![1-(2-{[4,6-Bis(diethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-3-phenylurea](/img/structure/B11594191.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594207.png)
![methyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594210.png)

![1-(2-bromobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11594220.png)
![(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B11594222.png)
![2-Methoxyethyl 6,11-dioxo-2-(4-pyridyl)-6,11-dihydrobenzo[F]pyrido[1,2-A]indole-12-carboxylate](/img/structure/B11594223.png)
